molecular formula C7H5Br2F2NO2S B8501071 2,4-Dibromo-6-(difluoromethanesulfonyl)aniline CAS No. 88149-54-6

2,4-Dibromo-6-(difluoromethanesulfonyl)aniline

Cat. No. B8501071
CAS RN: 88149-54-6
M. Wt: 364.99 g/mol
InChI Key: PJBFNOKCGZKPIJ-UHFFFAOYSA-N
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Patent
US04404402

Procedure details

A solution of 2-amino-3,5-dibromobenzenesulfinic acid (7.98 g; 0.025 mol) in a mixture of isopropyl alcohol (100 ml) and sodium hydroxide (8.0 g of 50% aqueous) and water (2 ml) is warmed to 40° C. Chlorodifluoromethane is added slowly through a gas inlet tube over a period of 3 hours. The reaction mixture exotherms to 55° C. The reaction mixture is poured into water (500 ml) and the solution is extracted with methylene chloride (2×100 ml). The combined extracts are washed with saturated NaHCO3 (100 ml), saturated NaCl (100 ml), then dried over MgSO4. The solvent is evaporated under vacuum yield 0.9 g of the title product, m.p. 84°-88° C.
Name
2-amino-3,5-dibromobenzenesulfinic acid
Quantity
7.98 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([Br:8])=[CH:6][C:5]([Br:9])=[CH:4][C:3]=1[S:10]([OH:12])=[O:11].O.Cl[CH:15]([F:17])[F:16]>C(O)(C)C.[OH-].[Na+]>[Br:8][C:7]1[CH:6]=[C:5]([Br:9])[CH:4]=[C:3]([S:10]([CH:15]([F:17])[F:16])(=[O:12])=[O:11])[C:2]=1[NH2:1] |f:4.5|

Inputs

Step One
Name
2-amino-3,5-dibromobenzenesulfinic acid
Quantity
7.98 g
Type
reactant
Smiles
NC1=C(C=C(C=C1Br)Br)S(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
8 g
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(F)F
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
exotherms to 55° C
EXTRACTION
Type
EXTRACTION
Details
the solution is extracted with methylene chloride (2×100 ml)
WASH
Type
WASH
Details
The combined extracts are washed with saturated NaHCO3 (100 ml), saturated NaCl (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated under vacuum yield 0.9 g of the title product, m.p. 84°-88° C.

Outcomes

Product
Name
Type
Smiles
BrC1=C(N)C(=CC(=C1)Br)S(=O)(=O)C(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.